Oleocanthal

Catalog No.
S538021
CAS No.
289030-99-5
M.F
C17H20O5
M. Wt
304.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleocanthal

CAS Number

289030-99-5

Product Name

Oleocanthal

IUPAC Name

2-(4-hydroxyphenyl)ethyl (Z)-4-formyl-3-(2-oxoethyl)hex-4-enoate

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2+

InChI Key

VPOVFCBNUOUZGG-JLZUIIAYSA-N

SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O

Solubility

Soluble in DMSO

Synonyms

Oleocanthal; Deacetoxy ligstroside aglycon; (-)-Oleocanthal.

Canonical SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O

Isomeric SMILES

C/C=C(\C=O)/C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O

Description

The exact mass of the compound Oleocanthal is 304.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752227. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oleocanthal is a natural phenolic compound predominantly found in extra-virgin olive oil. It is classified as a type of tyrosol ester and is recognized for its unique chemical structure, which is related to oleuropein, another compound in olive oil. The name "oleocanthal" derives from "oleo-" referring to olive, "-canth-" indicating a stinging sensation, and "-al" denoting the presence of aldehyde groups in its structure. Oleocanthal was first identified in 1992, and its structure was elucidated in 1993 by Montedoro et al. The International Union of Pure and Applied Chemistry (IUPAC) name for oleocanthal is 2-(4-hydroxyphenyl)ethyl(3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate, with a Chemical Abstracts Service number of 289030-99-5 .

One of the most exciting aspects of oleocanthal is its potential anti-inflammatory properties. Studies suggest it might work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are crucial for the production of inflammatory mediators called prostaglandins []. This mechanism is similar to how nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen function [].

Furthermore, research suggests oleocanthal may possess additional health benefits. For instance, it has been shown to exhibit cytotoxic effects on some cancer cell lines, potentially inducing cell death through a mechanism involving lysosomal membrane disruption []. Additionally, some studies suggest a role for oleocanthal in neuroprotection, although the exact mechanisms require further investigation [].

, particularly with primary amines such as glycine. When oleocanthal interacts with water, it can form a more polar monohydrate gem-diol by adding water to the aldehyde group at C-3. This reaction has been characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy . In biological fluids, oleocanthal reacts rapidly with endogenous molecules, leading to the formation of various derivatives that can be influenced by factors such as temperature .

Oleocanthal exhibits significant biological activities that have attracted research interest. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide and cytokines in macrophages. Additionally, oleocanthal demonstrates selective cytotoxicity towards cancer cells while sparing healthy cells. It induces apoptosis in cancer cells by permeabilizing lysosomal membranes and releasing enzymes that lead to cell death . Studies suggest that oleocanthal may also reduce the accumulation of beta-amyloid proteins, potentially offering therapeutic benefits for neurodegenerative diseases .

The synthesis of oleocanthal can occur both naturally during the extraction of olive oil and through chemical methods. Natural oleocanthal is derived from the hydrolysis and decarboxylation of ligstroside aglycone under acidic conditions during olive oil processing. Chemically, various synthetic routes have been explored, including tandem intramolecular Michael cyclization and Horner-Wadsworth-Emmons olefination reactions . These methods aim to replicate the natural structure while allowing for modifications that can enhance its biological activity.

Oleocanthal is primarily recognized for its health benefits associated with the Mediterranean diet, particularly its anti-inflammatory and antioxidant properties. Research has indicated potential applications in cancer therapy due to its ability to selectively target cancer cells. Moreover, oleocanthal's activation of transient receptor potential cation channel subtype A1 suggests a role in pain modulation similar to non-steroidal anti-inflammatory drugs like ibuprofen . Its incorporation into functional foods and dietary supplements is being explored for its health-promoting effects.

Studies have shown that oleocanthal interacts with various biological molecules, influencing its pharmacokinetics and bioavailability. For instance, it has been observed to react spontaneously with glycine in biological fluids, leading to the formation of new compounds that may alter its efficacy . Furthermore, oleocanthal's stability under gastric conditions indicates potential for absorption and metabolism in humans, although detailed pharmacokinetic studies are still limited .

Several compounds share structural or functional similarities with oleocanthal:

CompoundDescriptionUnique Features
OleuropeinA major phenolic compound in olives; precursor to oleocanthalExhibits antioxidant properties
LigstrosideAnother phenolic compound found in olives; precursor to oleuropeinLess pungent than oleocanthal
HydroxytyrosolA potent antioxidant found in olives; contributes to health benefitsStronger antioxidant activity
TyrosolA simple phenolic compound related to hydroxytyrosolLess complex structure
OleaceinA secoiridoid related to oleocanthal; exhibits anti-inflammatory effectsDifferent structural configuration

Oleocanthal's unique combination of activating specific ion channels while exhibiting selective cytotoxicity towards cancer cells distinguishes it from these similar compounds . Its pronounced pungency and rapid reaction kinetics further highlight its distinctiveness within this group.

Oleocanthal represents one of the most important bioactive secoiridoid compounds found exclusively in extra virgin olive oil, arising from complex biosynthetic pathways that involve multiple enzymatic steps and are significantly influenced by environmental and agronomic factors [1] [2]. The biosynthesis of oleocanthal occurs through a sophisticated metabolic network that begins with the formation of iridoid scaffolds and progresses through multiple enzymatic transformations within olive drupes [2] [3].

Metabolic Pathways in Olive Drupes

The biosynthetic pathway leading to oleocanthal formation follows a well-characterized sequence of enzymatic reactions that begins with the methylerythritol phosphate pathway and proceeds through iridoid formation to the final secoiridoid products [2] [4]. The pathway initiates with the formation of geranyl pyrophosphate, which undergoes a series of oxidations, reductions, glycosylations, and methylations to produce the characteristic secoiridoid structure [2] [5].

The initial step involves the conversion of geranyl pyrophosphate to 8-oxogeranial through the action of geraniol synthase and subsequent oxidation reactions [2] [4]. This intermediate serves as the substrate for iridoid synthase, which catalyzes the formation of the iridoid scaffold through a unique reductive cyclization mechanism [2] [6]. The resulting nepetalactol and iridodials are then converted to 7-deoxyloganetic acid by iridoid oxidase, establishing the foundational structure for all subsequent secoiridoid compounds [2].

The pathway continues with the formation of 7-deoxy-loganic acid through the action of 7-deoxyloganetic acid glucosyltransferase, followed by the critical hydroxylation step catalyzed by 7-epi-loganic acid synthase [7] [4]. This enzyme, recently identified as an oxoglutarate-dependent dioxygenase, performs the stereoselective oxidation of 7-deoxy-loganic acid to 7-epi-loganic acid, representing a departure from the cytochrome P450-mediated hydroxylation observed in other plant systems [7].

The methylation of 7-epi-loganic acid by 7-epi-loganic acid methyltransferase produces 7-epi-loganin, which subsequently undergoes oxidative carbon-carbon bond cleavage catalyzed by bifunctional cytochrome P450 CYP72 enzymes [8] [9]. These enzymes, designated as oleoside methyl ester synthase and secoxyloganin synthase, perform the rare oxidative cleavage of the cyclopentane ring through a ketologanin intermediate, generating oleoside-11-methyl ester and secoxyloganin [8] [9].

The final steps in the pathway involve the formation of ligstroside from oleoside-11-methyl ester through demethylation reactions, followed by the hydroxylation of ligstroside to produce oleuropein [4] [10]. The ultimate formation of oleocanthal occurs through the coordinated action of β-glucosidase and esterase enzymes, which hydrolyze the glycosidic and ester bonds of oleuropein during olive oil extraction processes [11] [12].

Pathway StepKey EnzymeSubstrateProductCofactors
Iridoid Scaffold FormationIridoid Synthase (OeISY)8-OxogeranialNepetalactol/IridodialsNADPH
Nepetalactol to IridodialsIridoid Oxidase (OeIO)Nepetalactol7-Deoxyloganetic AcidNAD+
7-Deoxy-loganic Acid Formation7-Deoxyloganetic Acid Glucosyltransferase7-Deoxyloganetic Acid7-Deoxy-loganic AcidUDP-Glucose
7-Epi-loganic Acid Formation7-Epi-loganic Acid Synthase (7eLAS)7-Deoxy-loganic Acid7-Epi-loganic Acidα-Ketoglutarate, Ascorbate
Loganin FormationLoganic Acid Methyltransferase7-Epi-loganic AcidLoganinS-Adenosyl Methionine
Secologanin FormationSecologanin SynthaseLoganinSecologaninNADPH, O2
Oleoside-11-methyl Ester FormationCytochrome P450 CYP72SecologaninOleoside-11-methyl EsterNADPH, O2
Ligstroside FormationDemethylation EnzymesOleoside-11-methyl EsterLigstrosideVarious
Oleuropein FormationHydroxylation EnzymesLigstrosideOleuropeinVarious
Oleocanthal Formationβ-Glucosidase and EsteraseOleuropeinOleocanthalH2O

Enzymatic Mechanisms of Secoiridoid Formation

The enzymatic mechanisms underlying secoiridoid biosynthesis in olive drupes involve several distinct classes of enzymes, each catalyzing specific types of chemical transformations that contribute to the structural diversity and bioactivity of the final products [2] [8]. The complexity of these mechanisms reflects the evolutionary adaptation of the olive tree to produce these unique secondary metabolites [13].

Iridoid synthase represents the most unique enzymatic mechanism in the pathway, functioning as an unusual terpene cyclase that couples an nicotinamide adenine dinucleotide phosphate-dependent 1,4-reduction step with a subsequent Michael-type cyclization [2] [6]. This enzyme, designated as OeISY in olive, exhibits high specificity for 8-oxogeranial and produces a mixture of nepetalactol and iridodials through its distinctive reductive cyclization mechanism [2]. The enzyme operates optimally at pH 7.0-8.0 and temperatures between 25-30°C, with nicotinamide adenine dinucleotide phosphate serving as the essential cofactor [2] [6].

The cytochrome P450 CYP72 enzymes represent another critical class of enzymes in the pathway, catalyzing the rare oxidative carbon-carbon bond cleavage reactions that generate the secoiridoid structure [8] [9]. These bifunctional enzymes operate through a two-step oxidation mechanism involving a ketologanin intermediate, with the first step producing the ketone and the second step catalyzing the ring cleavage [8] [9]. The enzymes require nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors and function optimally at pH 7.0-7.5 and temperatures of 30-35°C [8] [14].

The oxoglutarate-dependent dioxygenase responsible for 7-epi-loganic acid formation represents a novel enzymatic mechanism in secoiridoid biosynthesis [7]. This enzyme catalyzes the stereoselective hydroxylation of 7-deoxy-loganic acid using α-ketoglutarate as a co-substrate and ascorbate as a cofactor [7]. The mechanism involves the formation of a highly reactive iron-oxo intermediate that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to form the hydroxylated product [7].

The methyltransferase enzymes involved in the pathway utilize S-adenosyl methionine as the methyl donor and operate through a nucleophilic substitution mechanism [7] [4]. These enzymes exhibit high substrate specificity and require optimal pH conditions between 7.5-8.0 for maximum activity [4]. The methylation reactions are crucial for the formation of the methyl ester groups that characterize many secoiridoid compounds [4].

β-Glucosidase and esterase enzymes play critical roles in the final steps of oleocanthal formation, catalyzing the hydrolysis of glycosidic and ester bonds respectively [11] [12]. The β-glucosidase exhibits optimal activity at pH 5.0-5.5, which corresponds to the acidic conditions present in olive drupes [12] [10]. The esterase enzymes function optimally at pH 7.0-8.0 and are responsible for the hydrolysis of the ester bonds linking the phenolic moieties to the elenolic acid derivatives [11] [15].

Enzyme FamilyMechanism TypeCatalytic ActivityOptimal pHTemperature Optimum (°C)
Iridoid Synthase (ISY)Reductive CyclizationNADPH-dependent 1,4-reduction + Michael cyclization7.0-8.025-30
Cytochrome P450 CYP72Oxidative C-C Bond CleavageTwo-step oxidation via ketologanin intermediate7.0-7.530-35
Oxoglutarate-Dependent DioxygenaseHydroxylationStereoselective oxidation with α-ketoglutarate6.5-7.025-30
O-MethyltransferaseMethylationTransfer of methyl group from S-adenosyl methionine7.5-8.030-35
β-GlucosidaseHydrolysisCleavage of glycosidic bonds5.0-5.525-30
EsteraseEster HydrolysisHydrolysis of ester bonds7.0-8.030-35
Geraniol 8-HydroxylaseHydroxylationHydroxylation at position 8 of geraniol7.0-7.525-30
Secologanin SynthaseOxidative Ring OpeningRing opening with aldehyde formation7.0-7.530-35

Environmental and Agronomic Influences on Biosynthesis

The biosynthesis of oleocanthal and other secoiridoids in olive drupes is significantly influenced by environmental conditions and agronomic practices, which affect both the expression of biosynthetic genes and the activity of key enzymes [11] [16]. These factors create substantial variation in the final concentrations of bioactive compounds in olive oil, with implications for both nutritional quality and economic value [1] [11].

Temperature represents one of the most critical environmental factors affecting secoiridoid biosynthesis [17] [18]. Research has demonstrated that increased temperatures within the optimal range of 25-30°C enhance the activity of key biosynthetic enzymes, particularly iridoid synthase and cytochrome P450 enzymes [17] [19]. The correlation between temperature and iridoid accumulation has been observed across multiple plant species, with the underlying mechanism involving the optimization of enzyme conformations and reaction kinetics [17] [18]. However, excessive temperatures above 35°C can lead to enzyme denaturation and reduced biosynthetic capacity [19] [20].

Water stress emerges as another crucial factor influencing secoiridoid production, with moderate drought stress paradoxically increasing the accumulation of phenolic compounds including oleocanthal precursors [16] [21]. The mechanism underlying this response involves the activation of stress signaling pathways that upregulate the expression of biosynthetic genes [18] [19]. Studies have shown that water stress levels corresponding to 50-75% of field capacity result in optimal increases in secoiridoid content, with more severe stress leading to diminished biosynthetic capacity [16] [21] [22].

Altitude and precipitation patterns also significantly impact secoiridoid biosynthesis through their effects on temperature and water availability [17] [16]. Higher altitudes generally correlate with decreased phenolic compound formation due to reduced temperatures and altered atmospheric conditions [17]. Conversely, reduced precipitation levels promote secondary metabolite accumulation through mild stress responses, with optimal precipitation ranges of 400-600mm annually [17] [16].

Soil characteristics, particularly drainage and pH, influence the availability of nutrients essential for enzyme function and the overall health of the olive tree [11] [16]. Well-drained soils with pH values between 6.5-7.5 provide optimal conditions for root function and nutrient uptake, supporting the biosynthetic machinery responsible for secoiridoid production [16] [23]. Soil composition also affects the availability of micronutrients that serve as cofactors for various enzymes in the biosynthetic pathway [11].

Harvest timing represents a critical agronomic factor that dramatically affects oleocanthal precursor concentrations [4] [24]. Early harvest, typically occurring 45-75 days after flowering, coincides with peak oleuropein concentrations and maximal expression of biosynthetic genes [4] [10]. The timing of harvest can result in 40-60% increases in oleocanthal potential compared to late harvest [25] [24]. This relationship reflects the natural progression of fruit development, where secoiridoid concentrations typically peak during early maturation and decline as the fruit ripens [4] [10].

Cultivar selection provides the foundation for secoiridoid production capacity, with genetic factors determining baseline enzyme expression levels and substrate availability [11] [15]. High-phenolic cultivars such as Coratina, Koroneiki, and Picual can produce oleocanthal concentrations 50-200% higher than low-phenolic varieties [11] [4]. These genetic differences reflect variations in the expression of key biosynthetic genes and the efficiency of enzymatic conversions [4] [15].

Irrigation management and fertilization practices provide additional tools for optimizing secoiridoid biosynthesis [11] [16]. Deficit irrigation strategies, providing 60-80% of full irrigation requirements, stimulate mild stress responses that enhance phenolic compound production [16] [21]. Balanced fertilization with moderate nitrogen levels and adequate phosphorus and potassium supports optimal enzyme function while avoiding excessive vegetative growth that can dilute phenolic concentrations [11] [26].

FactorEffect on BiosynthesisOptimal RangeImpact on Oleocanthal (%)
TemperatureIncreased temperature (25-30°C) enhances enzyme activity25-30°C+15 to +25%
Water StressModerate drought stress increases secoiridoid accumulation50-75% field capacity+20 to +35%
AltitudeHigher altitude decreases phenolic compound formation200-600m above sea level-10 to -30%
PrecipitationReduced precipitation promotes secondary metabolite accumulation400-600mm annually+10 to +20%
Soil TypeWell-drained soils favor phenolic compound synthesisSandy-loam, pH 6.5-7.5+5 to +15%
Harvest TimeEarly harvest increases oleuropein and precursor content45-75 days after flowering+40 to +60%
CultivarGenetic factors determine baseline enzyme expression levelsHigh-phenolic cultivars+50 to +200%
IrrigationDeficit irrigation stimulates phenolic compound production60-80% of full irrigation+15 to +30%
FertilizationBalanced nutrition supports optimal enzyme functionModerate N, adequate P and K+10 to +20%
Light ExposureAdequate light exposure enhances phenolic biosynthesisFull sun exposure+10 to +25%

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

304.13107373 g/mol

Monoisotopic Mass

304.13107373 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AC7QO6038O

Other CAS

289030-99-5

Wikipedia

Oleocanthal

Dates

Last modified: 04-14-2024
1: Miho H, Díez CM, Mena-Bravo A, Sánchez de Medina V, Moral J, Melliou E, Magiatis P, Rallo L, Barranco D, Priego-Capote F. Cultivar influence on variability in olive oil phenolic profiles determined through an extensive germplasm survey. Food Chem. 2018 Nov 15;266:192-199. doi: 10.1016/j.foodchem.2018.06.002. Epub 2018 Jun 4. PubMed PMID: 30381176.
2: Diez-Bello R, Jardin I, Lopez JJ, El Haouari M, Ortega-Vidal J, Altarejos J, Salido GM, Salido S, Rosado JA. (-) Oleocanthal inhibits proliferation and migration by modulating Ca(2+) entry through TRPC6 in breast cancer cells. Biochim Biophys Acta Mol Cell Res. 2018 Oct 12. pii: S0167-4889(18)30451-8. doi: 10.1016/j.bbamcr.2018.10.010. [Epub ahead of print] PubMed PMID: 30321616.
3: Scotece M, Conde J, Abella V, López V, Francisco V, Ruiz C, Campos V, Lago F, Gomez R, Pino J, Gualillo O. Oleocanthal Inhibits Catabolic and Inflammatory Mediators in LPS-Activated Human Primary Osteoarthritis (OA) Chondrocytes Through MAPKs/NF-κB Pathways. Cell Physiol Biochem. 2018;49(6):2414-2426. doi: 10.1159/000493840. Epub 2018 Sep 27. PubMed PMID: 30261513.
4: Segura-Carretero A, Curiel JA. Current Disease-Targets for Oleocanthal as Promising Natural Therapeutic Agent. Int J Mol Sci. 2018 Sep 24;19(10). pii: E2899. doi: 10.3390/ijms19102899. Review. PubMed PMID: 30250008; PubMed Central PMCID: PMC6213726.
5: Czerwińska ME, Gąsińska E, Leśniak A, Krawczyk P, Kiss AK, Naruszewicz M, Bujalska-Zadrożny M. Inhibitory effect of Ligustrum vulgare leaf extract on the development of neuropathic pain in a streptozotocin-induced rat model of diabetes. Phytomedicine. 2018 Oct 1;49:75-82. doi: 10.1016/j.phymed.2018.06.006. Epub 2018 Jun 11. PubMed PMID: 30217264.
6: Koutsoni OS, Karampetsou K, Kyriazis ID, Stathopoulos P, Aligiannis N, Halabalaki M, Skaltsounis LA, Dotsika E. Evaluation of total phenolic fraction derived from extra virgin olive oil for its antileishmanial activity. Phytomedicine. 2018 Aug 1;47:143-150. doi: 10.1016/j.phymed.2018.04.030. Epub 2018 May 10. PubMed PMID: 30166099.
7: Giusti L, Angeloni C, Barbalace MC, Lacerenza S, Ciregia F, Ronci M, Urbani A, Manera C, Digiacomo M, Macchia M, Mazzoni MR, Lucacchini A, Hrelia S. A Proteomic Approach to Uncover Neuroprotective Mechanisms of Oleocanthal against Oxidative Stress. Int J Mol Sci. 2018 Aug 8;19(8). pii: E2329. doi: 10.3390/ijms19082329. PubMed PMID: 30096819; PubMed Central PMCID: PMC6121693.
8: Polini B, Digiacomo M, Carpi S, Bertini S, Gado F, Saccomanni G, Macchia M, Nieri P, Manera C, Fogli S. Oleocanthal and oleacein contribute to the in vitro therapeutic potential of extra virgin oil-derived extracts in non-melanoma skin cancer. Toxicol In Vitro. 2018 Oct;52:243-250. doi: 10.1016/j.tiv.2018.06.021. Epub 2018 Jun 28. PubMed PMID: 29959992.
9: Agrawal K, Melliou E, Li X, Pedersen TL, Wang SC, Magiatis P, Newman JW, Holt RR. Oleocanthal-rich extra virgin olive oil demonstrates acute anti-platelet effects in healthy men in a randomized trial. J Funct Foods. 2017 Sep;36:84-93. doi: 10.1016/j.jff.2017.06.046. Epub 2017 Jul 3. PubMed PMID: 29904393; PubMed Central PMCID: PMC5995573.
10: Tsolakou A, Diamantakos P, Kalaboki I, Mena-Bravo A, Priego-Capote F, Abdallah IM, Kaddoumi A, Melliou E, Magiatis P. Oleocanthalic Acid, a Chemical Marker of Olive Oil Aging and Exposure to a High Storage Temperature with Potential Neuroprotective Activity. J Agric Food Chem. 2018 Jul 18;66(28):7337-7346. doi: 10.1021/acs.jafc.8b00561. Epub 2018 Jul 3. PubMed PMID: 29902916.
11: Celano R, Piccinelli AL, Pugliese A, Carabetta S, di Sanzo R, Rastrelli L, Russo M. Insights into the Analysis of Phenolic Secoiridoids in Extra Virgin Olive Oil. J Agric Food Chem. 2018 Jun 20;66(24):6053-6063. doi: 10.1021/acs.jafc.8b01751. Epub 2018 Jun 6. PubMed PMID: 29800514.
12: Pang KL, Chin KY. The Biological Activities of Oleocanthal from a Molecular Perspective. Nutrients. 2018 May 6;10(5). pii: E570. doi: 10.3390/nu10050570. Review. PubMed PMID: 29734791; PubMed Central PMCID: PMC5986450.
13: Kalogiouri NP, Aalizadeh R, Thomaidis NS. Application of an advanced and wide scope non-target screening workflow with LC-ESI-QTOF-MS and chemometrics for the classification of the Greek olive oil varieties. Food Chem. 2018 Aug 1;256:53-61. doi: 10.1016/j.foodchem.2018.02.101. Epub 2018 Feb 21. PubMed PMID: 29606472.
14: Johnson R, Melliou E, Zweigenbaum J, Mitchell AE. Quantitation of Oleuropein and Related Phenolics in Cured Spanish-Style Green, California-Style Black Ripe, and Greek-Style Natural Fermentation Olives. J Agric Food Chem. 2018 Mar 7;66(9):2121-2128. doi: 10.1021/acs.jafc.7b06025. Epub 2018 Feb 20. PubMed PMID: 29424233.
15: Batarseh YS, Kaddoumi A. Oleocanthal-rich extra-virgin olive oil enhances donepezil effect by reducing amyloid-β load and related toxicity in a mouse model of Alzheimer's disease. J Nutr Biochem. 2018 May;55:113-123. doi: 10.1016/j.jnutbio.2017.12.006. Epub 2017 Dec 27. PubMed PMID: 29413486; PubMed Central PMCID: PMC5936648.
16: Morrone L, Neri L, Cantini C, Alfei B, Rotondi A. Study of the combined effects of ripeness and production area on Bosana oil's quality. Food Chem. 2018 Apr 15;245:1098-1104. doi: 10.1016/j.foodchem.2017.11.061. Epub 2017 Nov 16. PubMed PMID: 29287327.
17: Mete M, Aydemir I, Unsal UU, Collu F, Vatandas G, Gurcu B, Duransoy YK, Taneli F, Tugrul MI, Selcuki M. Neuroprotective Effects of Oleocanthal, A Compound in Virgin Olive Oil, in A Rat Model of Traumatic Brain Injury. Turk Neurosurg. 2017 Nov 1. doi: 10.5137/1019-5149.JTN.21417-17.2. [Epub ahead of print] PubMed PMID: 29204981.
18: Angeloni C, Malaguti M, Barbalace MC, Hrelia S. Bioactivity of Olive Oil Phenols in Neuroprotection. Int J Mol Sci. 2017 Oct 25;18(11). pii: E2230. doi: 10.3390/ijms18112230. Review. PubMed PMID: 29068387; PubMed Central PMCID: PMC5713200.
19: Chin KY, Pang KL. Therapeutic Effects of Olive and Its Derivatives on Osteoarthritis: From Bench to Bedside. Nutrients. 2017 Sep 26;9(10). pii: E1060. doi: 10.3390/nu9101060. Review. PubMed PMID: 28954409; PubMed Central PMCID: PMC5691677.
20: Cusimano A, Balasus D, Azzolina A, Augello G, Emma MR, Di Sano C, Gramignoli R, Strom SC, McCubrey JA, Montalto G, Cervello M. Oleocanthal exerts antitumor effects on human liver and colon cancer cells through ROS generation. Int J Oncol. 2017 Aug;51(2):533-544. doi: 10.3892/ijo.2017.4049. Epub 2017 Jun 21. PubMed PMID: 28656311.

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